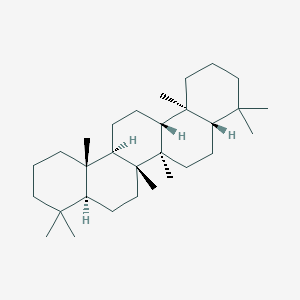
Gammacerane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gammacerane is a terpenoid fundamental parent and a triterpene.
Scientific Research Applications
Indicator of Water Column Stratification
Effects of Biodegradation on Gammacerane in Crude Oils
Research has shown that gammacerane decreases in concentration with increasing severity of biodegradation in crude oils, indicating its susceptibility to biodegradation. This study provides insights into the stability of gammacerane in petroleum systems and its potential alterations under different environmental conditions (Huang, 2017).
Anticancer Role Against Human Endometrial Cancer
Gammacerane exhibits anticancer properties against human endometrial cancer cells. It induces apoptosis, cell cycle arrest, inhibits cell migration, invasion, and affects the STAT3 signaling pathway, highlighting its potential in cancer therapy (Wang, Chen, & Yue, 2020).
Oil–Source Correlation and Migration Studies
Gammacerane is used in biomarker analysis for oil-source correlation and understanding migration patterns in oilfields. It aids in classifying different oil families and understanding the nature of organic matter input in petroleum systems (Li et al., 2022).
Precursor of Gammacerane
Tetrahymanol is identified as the most likely precursor of gammacerane, found in various marine sediments. Understanding its formation pathway contributes to our knowledge of gammacerane's geochemical significance (Haven et al., 1989).
Tetrahymanol Synthesis in Bacteria
A distinct pathway for tetrahymanol synthesis in bacteria, different from eukaryotes, has been identified. This finding is significant for interpreting gammacerane biosignatures in ancient ecosystems (Banta, Wei, & Welander, 2015).
properties
Molecular Formula |
C30H52 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
InChI Key |
QDUDLLAGYKHBNK-QPYQYMOUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



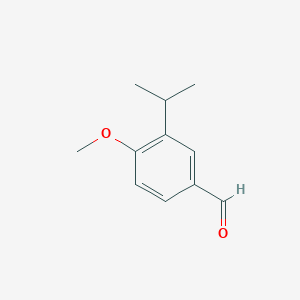

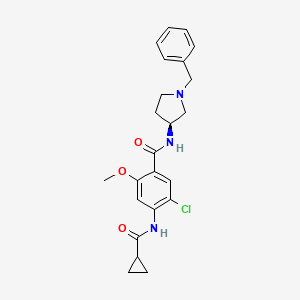
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)
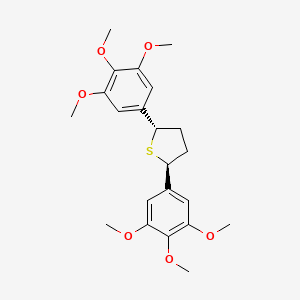
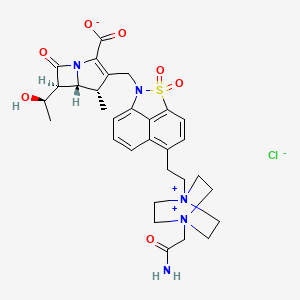
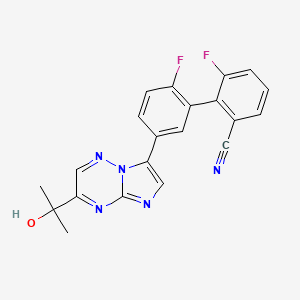



![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)

